molecular formula C15H14ClNO6 B11308593 N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

Cat. No.: B11308593
M. Wt: 339.73 g/mol
InChI Key: ZRCQXXHGJHOLTP-UHFFFAOYSA-N
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Description

N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties . This particular compound is characterized by the presence of a 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl moiety linked to a glycine residue via a propanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with various molecular targets:

Properties

Molecular Formula

C15H14ClNO6

Molecular Weight

339.73 g/mol

IUPAC Name

2-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetic acid

InChI

InChI=1S/C15H14ClNO6/c1-7-8(2-3-13(19)17-6-14(20)21)15(22)23-12-5-11(18)10(16)4-9(7)12/h4-5,18H,2-3,6H2,1H3,(H,17,19)(H,20,21)

InChI Key

ZRCQXXHGJHOLTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CCC(=O)NCC(=O)O

Origin of Product

United States

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